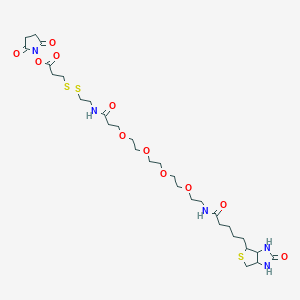
NHS-S-S-PEG4-biotin (cleavable)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NHS-S-S-PEG4-biotin (cleavable): is a biotinylation reagent that includes a disulfide bond and a polyethylene glycol (PEG) spacer arm. This compound is designed for the biotinylation of antibodies, proteins, and other primary amine-containing macromolecules. The disulfide bond in the spacer arm allows the biotin label to be cleaved using reducing agents, making it a versatile tool in various biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NHS-S-S-PEG4-biotin involves the reaction of N-hydroxysuccinimide (NHS) with a PEGylated biotin derivative. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The disulfide bond is introduced during the synthesis to allow for cleavability .
Industrial Production Methods: Industrial production of NHS-S-S-PEG4-biotin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is often lyophilized and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: NHS-S-S-PEG4-biotin primarily undergoes amide bond formation reactions with primary amines. The NHS ester group reacts efficiently with lysine residues and N-terminal amino groups in proteins and peptides at pH 7-9 to form stable amide bonds .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, biotin, polyethylene glycol, reducing agents (e.g., dithiothreitol (DTT))
Conditions: Mild temperatures, organic solvents (DMSO, DMF), pH 7-9
Major Products: The major product of the reaction is a biotinylated protein or peptide with a cleavable disulfide bond. Upon reduction, the biotin label can be removed, leaving a small sulfhydryl group attached to the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry: NHS-S-S-PEG4-biotin is used in chemical research for the biotinylation of small molecules and polymers. The cleavable nature of the biotin label allows for reversible biotinylation, which is useful in various analytical techniques .
Biology: In biological research, this compound is used to label proteins and peptides for detection and purification. The biotinylated molecules can be captured using streptavidin probes or resins, and the biotin label can be cleaved to release the target molecule .
Medicine: NHS-S-S-PEG4-biotin is employed in medical research for the development of diagnostic assays and therapeutic agents. The cleavable biotin label allows for the controlled release of biotinylated drugs or diagnostic markers .
Industry: In industrial applications, this compound is used in the production of biotinylated reagents and kits for research and diagnostic purposes. The PEG spacer arm enhances solubility and reduces aggregation of biotinylated molecules .
Wirkmechanismus
The mechanism of action of NHS-S-S-PEG4-biotin involves the formation of stable amide bonds between the NHS ester group and primary amines in target molecules. The disulfide bond in the spacer arm allows for the biotin label to be cleaved using reducing agents such as DTT. This cleavability provides flexibility in experimental design and allows for the efficient recovery of biotinylated molecules .
Vergleich Mit ähnlichen Verbindungen
NHS-PEG4-biotin: Similar to NHS-S-S-PEG4-biotin but lacks the cleavable disulfide bond.
Sulfo-NHS-biotin: Contains a sulfonate group for increased water solubility but is not cleavable.
NHS-LC-biotin: Features a long-chain spacer arm but is not cleavable.
Uniqueness: NHS-S-S-PEG4-biotin is unique due to its cleavable disulfide bond, which allows for reversible biotinylation. This feature provides flexibility in experimental design and enables the efficient recovery of biotinylated molecules, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C30H49N5O11S3 |
|---|---|
Molekulargewicht |
751.9 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C30H49N5O11S3/c36-24(4-2-1-3-23-29-22(21-47-23)33-30(41)34-29)31-9-12-43-14-16-45-18-17-44-15-13-42-11-7-25(37)32-10-20-49-48-19-8-28(40)46-35-26(38)5-6-27(35)39/h22-23,29H,1-21H2,(H,31,36)(H,32,37)(H2,33,34,41) |
InChI-Schlüssel |
QEVJWOMRMWJABZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B15086372.png)
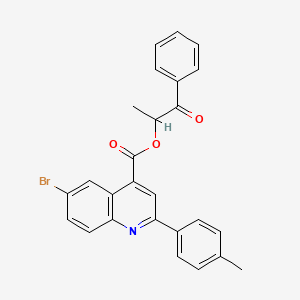
![N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B15086382.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15086384.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086391.png)
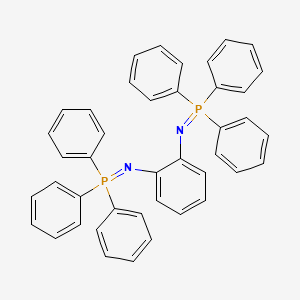
![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15086412.png)

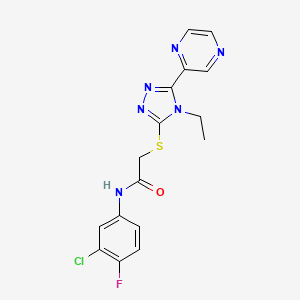

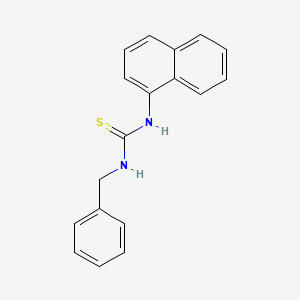
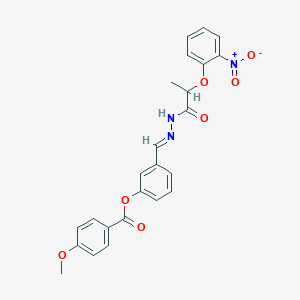
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15086449.png)
![8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15086452.png)
